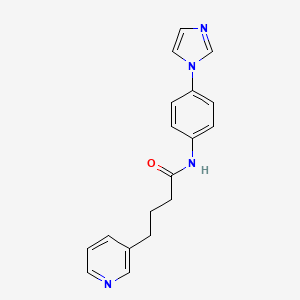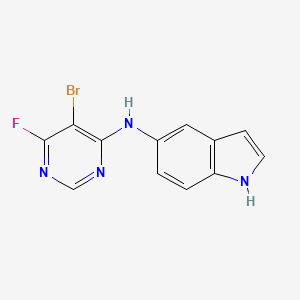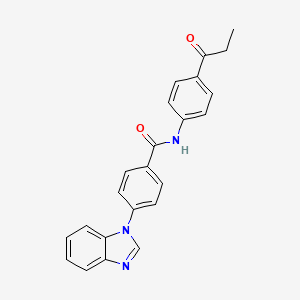
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as P7C3 and is a small molecule that has been shown to have neuroprotective effects in animal models. In
科学的研究の応用
P7C3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to increase neurogenesis in the hippocampus, which is the region of the brain responsible for learning and memory. P7C3 has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
作用機序
The exact mechanism of action of P7C3 is not fully understood, but it is thought to act by promoting the survival of neurons and increasing neurogenesis. It has been shown to activate nicotinamide phosphoribosyltransferase (NAMPT), which is an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in many cellular processes, including energy metabolism and DNA repair.
Biochemical and Physiological Effects:
P7C3 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of NAD+ in the brain, which is thought to be involved in its neuroprotective effects. P7C3 has also been shown to increase the expression of genes involved in mitochondrial function and energy metabolism. It has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines. P7C3 has also been shown to increase the survival of neurons and to increase neurogenesis in the hippocampus.
実験室実験の利点と制限
One of the advantages of P7C3 is that it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain responsible for learning and memory. One of the limitations of P7C3 is that its mechanism of action is not fully understood, which makes it difficult to develop more targeted therapies based on its effects.
将来の方向性
There are several future directions for research on P7C3. One area of research is to further elucidate its mechanism of action and to identify the specific molecular targets that are involved in its neuroprotective effects. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of P7C3 for its neuroprotective effects. Finally, research is needed to investigate the potential side effects of P7C3 and to determine its safety for use in humans.
Conclusion:
In conclusion, N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide or P7C3 is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This paper has explored the synthesis method of P7C3, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. P7C3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to increase neurogenesis in the hippocampus. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in the treatment of neurodegenerative diseases.
合成法
The synthesis of P7C3 involves a multi-step process that starts with the reaction of 4-bromoacetophenone with 4-pyrazoleboronic acid in the presence of a palladium catalyst to give 4-(4-pyrazol-1-ylphenyl)acetophenone. This intermediate is then reacted with 3-bromopyridine in the presence of a base to give N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide.
特性
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(6-1-4-15-5-2-11-19-14-15)21-16-7-9-17(10-8-16)22-13-3-12-20-22/h2-3,5,7-14H,1,4,6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJCGVQSFKMWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)

![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)

![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)